2-(3-Aminocyclobutyl)acetonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

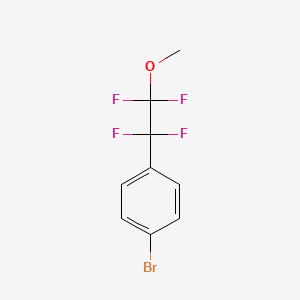

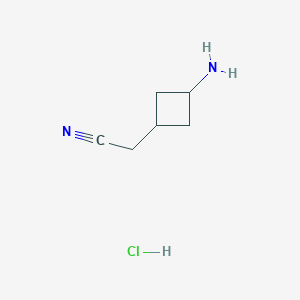

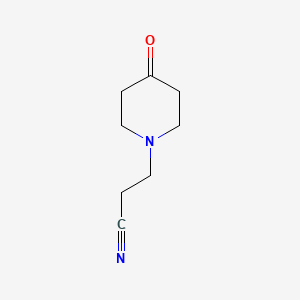

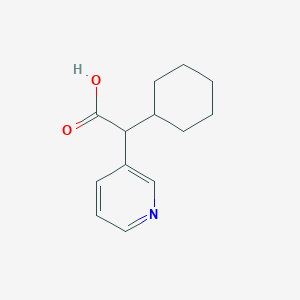

“2-(3-Aminocyclobutyl)acetonitrile;hydrochloride” is a chemical compound with the CAS Number: 2361634-69-5 . It has a molecular weight of 146.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The Inchi Code for “2-(3-Aminocyclobutyl)acetonitrile;hydrochloride” is 1S/C6H10N2.ClH/c7-2-1-5-3-6 (8)4-5;/h5-6H,1,3-4,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-(3-Aminocyclobutyl)acetonitrile;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 146.62 .Scientific Research Applications

Organic Synthesis Intermediary

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the cyclobutyl group into more complex molecules, which can be pivotal in the synthesis of pharmaceuticals and agrochemicals. The presence of both amine and nitrile functional groups offers diverse reactivity, enabling its use in multi-step synthetic routes .

Catalyst Development

The compound’s ability to act as a ligand due to its amine group makes it a candidate for catalyst development. It can potentially bind to metals and assist in catalysis, particularly in reactions requiring the formation or cleavage of carbon-nitrogen bonds .

Building Block for Heterocycles

Heterocyclic compounds are crucial in medicinal chemistry2-(3-Aminocyclobutyl)acetonitrile;hydrochloride can serve as a precursor for the synthesis of various heterocycles, which are core structures in many drugs .

Conjugation to Biomolecules

The compound’s reactive groups make it suitable for conjugation to biomolecules. This can be used in drug design to modify pharmacokinetic properties or in the development of diagnostic agents .

Electrochemical Applications

Due to its nitrile group, this compound can be involved in electrochemical applications. It can participate in electrochemical conversions, which are important for the synthesis of nitrogen-containing compounds in a more environmentally friendly manner .

Material Science

In material science, 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride can be used to modify surfaces or create new polymeric materials with specific properties, such as increased resilience or conductivity .

Nanotechnology

The compound’s ability to act as a building block can extend to the field of nanotechnology, where it could be used to construct nanoscale structures or as a stabilizing agent for nanoparticles .

Analytical Chemistry

Lastly, in analytical chemistry, it can be used as a standard or reagent in chemical analysis due to its well-defined structure and reactivity, aiding in the quantification or identification of substances .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . The compound’s MSDS (Material Safety Data Sheet) provides more detailed safety information .

properties

IUPAC Name |

2-(3-aminocyclobutyl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSPCXSHARVFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2361634-69-5 |

Source

|

| Record name | 2-(3-aminocyclobutyl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-3-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2993064.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2993072.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2993076.png)

![N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2993077.png)

![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)

![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)